N-((4-(2-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
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Description
N-((4-(2-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20ClN5O4S2 and its molecular weight is 493.98. The purity is usually 95%.
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Biological Activity
N-((4-(2-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a compound that integrates a 1,2,4-triazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, antibacterial properties, and other pharmacological effects.
Chemical Structure
The compound features a triazole ring substituted with a chlorophenyl group and a morpholinosulfonyl benzamide. The structural formula can be represented as follows:
Anticancer Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines using assays like the XTT assay. A study indicated that triazole derivatives can induce apoptosis in cancer cells and inhibit angiogenesis, making them promising candidates for cancer therapy .
Case Study:
In a comparative study, a series of 3-amino-1,2,4-triazole derivatives were synthesized and tested against several cancer cell lines. The results revealed that modifications in the triazole structure significantly impacted their anticancer activity, with some compounds demonstrating IC50 values in the low micromolar range .
Antibacterial Properties
The antibacterial activity of triazole derivatives has been extensively documented. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Triazole Derivatives
Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|---|
Compound A | E. coli | 5 | 20 |
Compound B | S. aureus | 10 | 18 |
Compound C | P. aeruginosa | 8 | 22 |
The above table illustrates the minimum inhibitory concentrations (MIC) and zones of inhibition for various triazole derivatives against common bacterial strains .
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors within microbial cells or cancer cells. For instance, triazoles are known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which play roles in inflammatory pathways and tumor progression .
Pharmacological Potential
Apart from anticancer and antibacterial activities, this compound may also exhibit other pharmacological properties such as anti-inflammatory and antiviral effects. The presence of the mercapto group in the triazole enhances its reactivity and potential therapeutic applications against various diseases .
Properties
IUPAC Name |
N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O4S2/c21-16-3-1-2-4-17(16)26-18(23-24-20(26)31)13-22-19(27)14-5-7-15(8-6-14)32(28,29)25-9-11-30-12-10-25/h1-8H,9-13H2,(H,22,27)(H,24,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGRJEHNOHYFPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NNC(=S)N3C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.